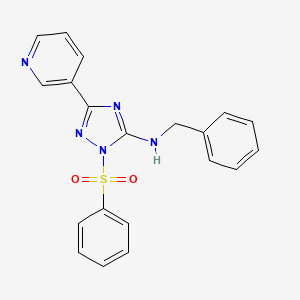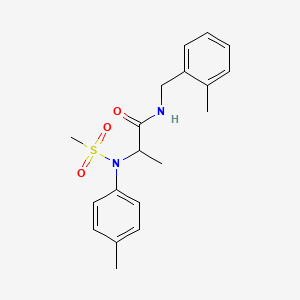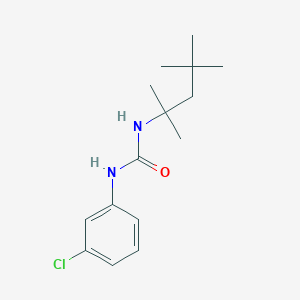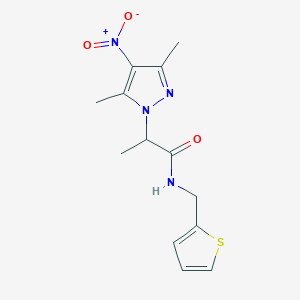
1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridine ring, and a phenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The phenylsulfonyl group is then introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the benzylation of the nitrogen atom on the triazole ring, usually achieved through nucleophilic substitution reactions with benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like benzyl halides, sulfonyl chlorides, and various nucleophiles are employed under conditions such as reflux or room temperature, depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine has a broad range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and pyridine moiety allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-1-(phenylsulfonyl)-3-(2-pyridinyl)-1H-1,2,4-triazol-5-amine
- N-benzyl-1-(phenylsulfonyl)-3-(4-pyridinyl)-1H-1,2,4-triazol-5-amine
- N-benzyl-1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-4-amine
Uniqueness
1-(Benzenesulfonyl)-N-benzyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The position of the pyridine ring and the sulfonyl group significantly influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-N-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-28(27,18-11-5-2-6-12-18)25-20(22-14-16-8-3-1-4-9-16)23-19(24-25)17-10-7-13-21-15-17/h1-13,15H,14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFCTDBWTSUQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-oxoethoxy]benzonitrile](/img/structure/B4211004.png)
![4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4211010.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B4211017.png)
![1-[2-[(3-Bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride](/img/structure/B4211020.png)

![dimethyl 2-({4-[(phenylsulfonyl)amino]benzoyl}amino)terephthalate](/img/structure/B4211051.png)
![N-[4-(1-adamantyl)phenyl]-N-[2-(1-azepanyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4211057.png)
![1-[2-(3,7-dimethyl-2,6-dioxo-2,3,4,5,6,7-hexahydro-1H-purin-1-yl)ethyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4211062.png)
![N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4211070.png)

![N,N'-{1,4-cyclohexanediylbis[carbonyl-2,1-hydrazinediyl(2-oxo-2,1-ethanediyl)]}dicyclohexanecarboxamide](/img/structure/B4211101.png)

![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B4211113.png)
